Cas no 2680725-34-0 (methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate)

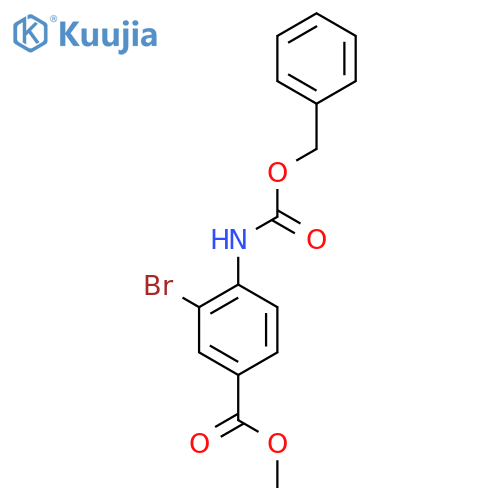

2680725-34-0 structure

商品名:methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate

methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate 化学的及び物理的性質

名前と識別子

-

- EN300-28300191

- methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate

- 2680725-34-0

- methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate

-

- インチ: 1S/C16H14BrNO4/c1-21-15(19)12-7-8-14(13(17)9-12)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20)

- InChIKey: TVNLVJRBGMSQOQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=O)OC)C=CC=1NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 363.01062g/mol

- どういたいしつりょう: 363.01062g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28300191-2.5g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28300191-0.5g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28300191-5.0g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28300191-0.05g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28300191-0.25g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28300191-10.0g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28300191-1.0g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28300191-10g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28300191-1g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28300191-0.1g |

methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate |

2680725-34-0 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 |

methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

2680725-34-0 (methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 624-75-9(Iodoacetonitrile)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量